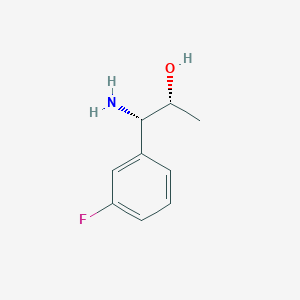

(1S,2R)-1-Amino-1-(3-fluorophenyl)propan-2-OL

Description

(1S,2R)-1-Amino-1-(3-fluorophenyl)propan-2-OL is a chiral amino alcohol characterized by a 3-fluorophenyl substituent at the 1-position and a hydroxyl group at the 2-position of the propanol backbone.

Properties

Molecular Formula |

C9H12FNO |

|---|---|

Molecular Weight |

169.20 g/mol |

IUPAC Name |

(1S,2R)-1-amino-1-(3-fluorophenyl)propan-2-ol |

InChI |

InChI=1S/C9H12FNO/c1-6(12)9(11)7-3-2-4-8(10)5-7/h2-6,9,12H,11H2,1H3/t6-,9-/m1/s1 |

InChI Key |

APRWPWYZYYKDDF-HZGVNTEJSA-N |

Isomeric SMILES |

C[C@H]([C@H](C1=CC(=CC=C1)F)N)O |

Canonical SMILES |

CC(C(C1=CC(=CC=C1)F)N)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R)-1-Amino-1-(3-fluorophenyl)propan-2-OL typically involves the use of chiral catalysts and specific reaction conditions to ensure the desired stereochemistry. One common method involves the reduction of a corresponding ketone or aldehyde using a chiral reducing agent such as lithium aluminum hydride . The reaction is carried out under controlled temperature and pressure to achieve high yield and enantioselectivity.

Industrial Production Methods

Industrial production of this compound often employs large-scale synthesis techniques, including continuous flow reactors and automated systems to maintain consistency and efficiency. The use of advanced purification methods, such as high-performance liquid chromatography (HPLC), ensures the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(1S,2R)-1-Amino-1-(3-fluorophenyl)propan-2-OL undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form different amines or alcohols.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various chiral alcohols, amines, and substituted derivatives, which are valuable intermediates in pharmaceutical synthesis .

Scientific Research Applications

Chemistry

This compound serves as a chiral building block in the synthesis of complex molecules. Its unique stereochemistry allows chemists to create diverse derivatives that can have tailored properties for specific applications.

Biology

In biological research, (1S,2R)-1-Amino-1-(3-fluorophenyl)propan-2-OL is utilized to study:

- Enzyme Mechanisms : Investigating how this compound interacts with enzymes can provide insights into metabolic pathways.

- Protein-Ligand Interactions : Understanding its binding affinities can help elucidate mechanisms of action for various biological processes.

Medicine

The compound is being explored for its potential therapeutic effects. Specific applications include:

- Drug Development : As a precursor in synthesizing pharmaceuticals targeting various diseases.

- Biological Activity : Research indicates that it can act as an inhibitor or activator of specific enzymes and receptors, modulating their activities and influencing biochemical pathways.

Industry

In industrial applications, (1S,2R)-1-Amino-1-(3-fluorophenyl)propan-2-OL is used in:

- Production of Fine Chemicals : Its versatility makes it suitable for creating a variety of chemical products.

- Catalysis : Employed as a catalyst in various chemical reactions due to its functional groups.

The biological activity of (1S,2R)-1-Amino-1-(3-fluorophenyl)propan-2-OL is primarily attributed to its interactions with molecular targets such as enzymes and receptors. The presence of the fluorophenyl group enhances its binding affinity, making it an attractive candidate for further medicinal chemistry research.

Biological Targets

Research has identified several molecular targets for this compound:

- Enzymes : Modulates activities involved in metabolic pathways.

- Receptors : Influences signaling pathways related to neurotransmission and cellular communication.

These interactions can lead to significant physiological responses and potential therapeutic benefits.

Case Studies

Several studies have highlighted the effectiveness of (1S,2R)-1-Amino-1-(3-fluorophenyl)propan-2-OL in various applications:

Study 1: Enzyme Interaction

A study demonstrated that this compound inhibited specific enzyme activities related to metabolic disorders, suggesting its potential role in developing treatments for such conditions.

Study 2: Drug Development

Another case study explored its use as a precursor in synthesizing novel pharmaceuticals aimed at treating neurological disorders, showcasing its relevance in drug discovery.

Mechanism of Action

The mechanism of action of (1S,2R)-1-Amino-1-(3-fluorophenyl)propan-2-OL involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The presence of the fluorophenyl group enhances its binding affinity and selectivity towards certain targets .

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares key properties of (1S,2R)-1-Amino-1-(3-fluorophenyl)propan-2-OL with four analogs:

Key Observations :

- Substituent Effects: Halogenated analogs (e.g., bromo, chloro, fluoro) exhibit higher densities compared to non-halogenated derivatives due to increased molecular mass . The 3-aminophenyl analog has a lower density (1.159 g/cm³) and higher boiling point (368.4°C) than the bromo-methyl derivative (1.406 g/cm³, 359.7°C), likely due to hydrogen bonding from the amino group .

- Stereochemical Variations: The (1S,2S)-chloro-fluoro isomer (CAS 1323966-28-4) demonstrates how positional isomerism (2-chloro vs.

Biological Activity

(1S,2R)-1-Amino-1-(3-fluorophenyl)propan-2-OL is a chiral compound that exhibits significant biological activity due to its unique structural features and stereochemistry. This article delves into its biological interactions, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

The compound has the following chemical characteristics:

| Property | Details |

|---|---|

| Molecular Formula | C₉H₁₂FNO |

| Molecular Weight | 169.20 g/mol |

| Stereochemistry | (1S,2R) |

| Functional Groups | Amino group, alcohol |

The presence of the fluorophenyl group enhances its binding affinity to various biological targets, making it a candidate for further investigation in medicinal chemistry.

The biological activity of (1S,2R)-1-Amino-1-(3-fluorophenyl)propan-2-OL is primarily attributed to its interactions with specific enzymes and receptors. The compound can act as either an inhibitor or an activator, modulating the activity of these targets and influencing various biochemical pathways. Notably, the amino group can form hydrogen bonds with active sites on enzymes, while the fluorophenyl moiety engages in hydrophobic interactions.

Biological Targets

Research indicates that (1S,2R)-1-Amino-1-(3-fluorophenyl)propan-2-OL interacts with several molecular targets:

- Enzymes: Modulates enzyme activities involved in metabolic pathways.

- Receptors: Influences receptor signaling pathways related to neurotransmission and cellular communication.

These interactions can lead to significant effects on cellular functions and overall physiological responses .

Antimicrobial Activity

A study evaluated the antimicrobial properties of related compounds, revealing that derivatives of (1S,2R)-1-Amino-1-(3-fluorophenyl)propan-2-OL exhibited promising activity against various pathogens. For instance:

- Minimum Inhibitory Concentration (MIC): Certain analogs demonstrated MIC values as low as 0.8 μg/mL against Candida albicans, indicating potent antifungal activity .

Pharmacological Potential

Another investigation assessed the pharmacological potential of this compound in vivo:

- Mouse Model Studies: Administered at doses of 50 mg/kg, some derivatives showed enhanced survival rates in mice infected with fungal pathogens compared to standard treatments like fluconazole .

Summary of Biological Activities

The following table summarizes key biological activities associated with (1S,2R)-1-Amino-1-(3-fluorophenyl)propan-2-OL:

| Biological Activity | Effect/Outcome |

|---|---|

| Antimicrobial Activity | Effective against C. albicans with low MIC values |

| Enzyme Modulation | Alters enzyme activity affecting metabolic pathways |

| Receptor Interaction | Influences neurotransmitter systems |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.